6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H25ClFN5O2 and its molecular weight is 433.91. The purity is usually 95%.
BenchChem offers high-quality 6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-(4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)-2-methylpyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
RET Inhibitor
Pralsetinib is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM . It is effective against some common RET (c-RET) oncogenic mutations, with an IC50 of approximately 0.4 nM .
Treatment of RET-Driven Cancers
Pralsetinib has shown effectiveness in inhibiting the growth of cancer cell lines driven by various RET mutations and fusions . It is more effective in inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors .
In Vivo Efficacy
In vivo, Pralsetinib effectively inhibits xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 . Pralsetinib has good tolerability in in vivo experiments .
Kinase Selectivity
In a kinase library containing 371 kinases, Pralsetinib’s selectivity for RET is at least 100 times higher than 96% of the kinases .
Physical and Chemical Properties
Pralsetinib has a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and is stored at 4°C . It is soluble in DMSO (≥ 100 mg/mL or 187.41 mM) but insoluble in water (< 0.1 mg/mL) .
Safety Data
Pralsetinib has been assigned the GHS07 hazard symbol and comes with a warning. The hazard descriptions include H302, H315, H319, and H335 .
特性
IUPAC Name |
6-[3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN5O2/c1-25-20(29)7-6-19(24-25)28-8-2-3-15(14-28)21(30)27-11-9-26(10-12-27)16-4-5-18(23)17(22)13-16/h4-7,13,15H,2-3,8-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIVRDQFAKMOHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。